molecular formula C13H20N2O2 B1523373 tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 856900-26-0

tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1523373
CAS No.: 856900-26-0
M. Wt: 236.31 g/mol
InChI Key: UVURMTGIVKSLEM-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyano-8-azabicyclo[321]octane-8-carboxylate is a chemical compound with the molecular formula C13H20N2O2 It is a bicyclic compound that contains a nitrile group and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl cyanoacetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. .

Scientific Research Applications

tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or other interactions with active sites, while the bicyclic structure provides rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of tert-Butyl 3-cyano-8-azabicyclo[32

Biological Activity

tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with potential applications in medicinal chemistry, particularly in the development of novel pharmacological agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula: C13H20N2O2
  • Molecular Weight: 236.315 g/mol
  • CAS Number: 1147558-40-4

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics, which allow for interaction with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival and replication, making them prime targets for antibacterial drug development .
  • Antibacterial Activity : Preliminary studies indicate that derivatives of this compound show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane have demonstrated minimal inhibitory concentrations (MICs) in the low nanomolar range against resistant strains such as Staphylococcus aureus and Enterococcus faecium .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various azabicyclo compounds, including tert-butyl 3-cyano derivatives. The results showed that these compounds exhibited potent activity against multidrug-resistant strains, with MIC values ranging from <0.03125 to 0.25 μg/mL for Gram-positive bacteria and higher values for Gram-negatives .

Compound Target Bacteria MIC (μg/mL)
Compound AE. faecalis<0.03125
Compound BS. aureus<0.25
Compound CK. pneumoniae1–4

Case Study 2: Dual Inhibition Mechanism

Another research focused on the dual inhibition mechanism of azabicyclo compounds, highlighting their ability to inhibit both DNA gyrase and topoisomerase IV effectively. The study revealed that certain modifications in the chemical structure could enhance selectivity and potency against bacterial strains .

Therapeutic Potential

The structural versatility of this compound allows for further derivatization, potentially leading to the development of novel drugs with improved solubility and metabolic stability . This compound's ability to act as a scaffold for complex drug-like molecules makes it a valuable candidate in drug discovery programs targeting bacterial infections.

Properties

IUPAC Name

tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVURMTGIVKSLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705327
Record name tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856900-26-0
Record name tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (300 mg, 1.33 mmol) was added DME (9 mL) and EtOH (0.2 mL). The mixture was cooled to 0 C when TOSMIC (530 mg, 2.65 mmol) and potassium tert-butoxide (609 mg, 5.2 mmol) were added. The mixture was stirred to room temperature and then heated at 50 C for 18 h. After this time the reaction was evaporated and loaded onto a silica column and eluted with heptane-10% to 30% ethyl actetate to give the title compound (216 mg, 69%). Method B HPLC-MS: MH+ requires m/z=237. Found: m/z=237, Rt=1.35 min (86%).
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300 mg
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530 mg
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609 mg
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69%

Synthesis routes and methods II

Procedure details

tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate was reacted in the presence of p-toluenesulfonylmethylisocyanide, potassium tert-butoxide and ethanol in 1,2-dimethoxyethane to produce tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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